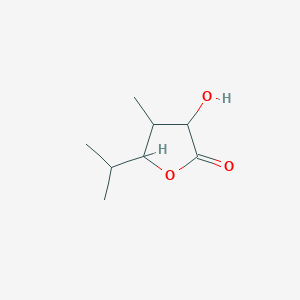

3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4(2)7-5(3)6(9)8(10)11-7/h4-7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUCQCDJZMDSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC1C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188001 | |

| Record name | Dihydro-3-hydroxy-4-methyl-5-(1-methylethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160741-81-1 | |

| Record name | Dihydro-3-hydroxy-4-methyl-5-(1-methylethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160741-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-hydroxy-4-methyl-5-(1-methylethyl)-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydroxy acid derivative with a suitable reagent to form the oxolanone ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane derivative.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, influencing their structure and function. The compound’s unique ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-4-pyrone and 3-Hydroxy-2-methyl-4H-pyran-4-one

- Key Differences: Ring System: 3-Hydroxy-4-pyrone (C₅H₄O₃) is a six-membered aromatic lactone with one oxygen atom, while 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one is a non-aromatic five-membered γ-lactone. Substituent Positions: The methyl group in 3-Hydroxy-2-methyl-4H-pyran-4-one occupies position 2, altering hydrogen-bonding patterns compared to the target compound’s 4-methyl substitution . Physicochemical Impact: Aromaticity in pyrone derivatives enhances thermal stability but reduces ring strain compared to γ-lactones, affecting reactivity in nucleophilic additions or ring-opening reactions.

5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one

- Key Differences: Ring Type: This furanone derivative contains a furan ring (unsaturated five-membered ring with one oxygen), whereas the target compound is a saturated oxolane (tetrahydrofuran-like) lactone. Functional Groups: The methoxypropan-2-yl group increases steric bulk and lipophilicity compared to the isopropyl group in the target compound. Such substitutions influence solubility and biological activity, as seen in furanones with reported antimicrobial properties .

1,2-Dioxolan-3-one Derivatives (e.g., 5-Methyl-4-methylene-1,2-dioxolan-3-one)

- Key Differences: Oxygen Content: The dioxolane ring (two oxygen atoms) introduces greater polarity and electronic effects compared to the single-oxygen oxolan-2-one. Reactivity: The additional oxygen in dioxolanones may facilitate ring-opening reactions, making them useful in polymerization or as intermediates in organic synthesis .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Influence on Key Properties

*Calculated based on molecular formula.

- Hydrogen Bonding: The hydroxyl group in the target compound enhances its ability to form intermolecular hydrogen bonds, critical for crystallization and solubility. This contrasts with dioxolanones, which lack hydroxyl groups and exhibit weaker noncovalent interactions .

- Lipophilicity : The isopropyl group in the target compound increases LogP compared to pyrone derivatives, suggesting better membrane permeability in biological systems.

Crystallographic and Noncovalent Interaction Analysis

- Crystallography: While direct data on the target compound’s crystal structure are absent, tools like SHELX and WinGX are widely used for resolving similar lactone structures. For example, 3-Hydroxy-4-pyrone forms layered structures via O–H···O hydrogen bonds, whereas furanones exhibit bifurcated hydrogen bonds due to steric effects .

- Noncovalent Interactions: Computational tools like Multiwfn reveal that the hydroxyl group in the target compound likely participates in strong O–H···O interactions, stabilizing its solid-state structure. In contrast, dioxolanones rely more on van der Waals forces due to their lack of polar substituents .

Biologische Aktivität

3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one, a compound with significant potential in various biological applications, has garnered attention for its interactions with biological macromolecules and its therapeutic implications. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.

3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one is characterized by its unique structure, which allows it to participate in various chemical reactions. Notably, the hydroxy group can undergo oxidation, leading to different derivatives that may exhibit distinct biological activities.

The compound's biological activity is primarily attributed to its ability to interact with proteins and nucleic acids. Studies indicate that it can modulate the activity of certain enzymes and receptors, influencing metabolic pathways and cellular responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : Research has demonstrated that 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies involving ovarian cancer cells revealed that treatment with this compound led to increased apoptosis and cell cycle arrest at the G2/M phase . This suggests a potential role in cancer therapy, particularly for chemoresistant types.

- Antimicrobial Properties : In vitro studies have indicated that this compound possesses antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .

- Anti-inflammatory Mechanism : The compound has been shown to downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in chronic inflammatory diseases where cytokine storms are prevalent .

Pharmacological Applications

Given its diverse biological activities, 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one is being explored for several pharmacological applications:

- Cancer Treatment : Its ability to induce apoptosis in resistant cancer cells positions it as a candidate for combination therapies.

- Antibiotic Development : The antimicrobial properties suggest potential use in developing new antibiotics against resistant bacterial strains.

- Anti-inflammatory Drugs : Its modulation of inflammatory pathways could lead to new treatments for autoimmune diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Hydroxy-4-methyl-5-propan-2-yloxolan-2-one?

- Methodological Answer :

- Step 1 : Utilize lactonization reactions under acidic or enzymatic conditions to form the oxolanone core. For example, cyclization of hydroxy acids via Dean-Stark traps can yield lactones .

- Step 2 : Introduce substituents (methyl, isopropyl) via nucleophilic substitution or alkylation. Microwave-assisted synthesis may enhance regioselectivity .

- Step 3 : Optimize enantiomeric purity using chiral catalysts (e.g., organocatalysts) or enzymatic resolution .

- Validation : Monitor reaction progress via TLC, NMR, and HPLC-MS.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation in solvents like acetone/water mixtures.

- Step 2 : Collect X-ray diffraction data using a synchrotron or in-house diffractometer. Refine data with SHELXL for small-molecule crystallography, ensuring proper treatment of hydrogen bonding and disorder .

- Step 3 : Validate hydrogen-bonding networks using WinGX for graphical representation and topology analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to assign stereochemistry and confirm substituent positions (e.g., distinguishing isopropyl vs. methyl groups).

- IR : Identify lactone carbonyl stretches (~1750 cm) and hydroxyl groups (~3200–3500 cm).

- MS : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools resolve contradictions between predicted and observed reactivity?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways and transition states.

- Step 2 : Analyze electron density with Multiwfn to identify reactive sites (e.g., Fukui indices) and noncovalent interactions (NCI plots) .

- Step 3 : Cross-validate with experimental kinetic data (e.g., Arrhenius plots) to reconcile discrepancies .

Q. What strategies can elucidate the role of hydrogen bonding in stabilizing its crystal lattice?

- Methodological Answer :

- Step 1 : Generate Hirshfeld surfaces via CrystalExplorer to quantify intermolecular contacts (e.g., O–H⋯O interactions) .

- Step 2 : Apply graph-set analysis to classify hydrogen-bonding motifs (e.g., rings) and correlate with melting point/thermal stability .

- Step 3 : Compare with analogous lactones to identify structure-property trends .

Q. How to design in vitro assays to evaluate its biological activity?

- Methodological Answer :

- Step 1 : Prioritize targets based on structural analogs (e.g., furanones with antimicrobial activity). Use molecular docking (AutoDock Vina) to predict binding to enzymes like FabI .

- Step 2 : Conduct MIC assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .

- Step 3 : Validate mechanism via enzymatic inhibition assays (e.g., NADH oxidation rates for oxidoreductases) .

Q. How to address discrepancies in thermodynamic stability data under varying conditions?

- Methodological Answer :

- Step 1 : Perform DSC/TGA to measure decomposition temperatures. Compare with computational thermochemistry (e.g., Gibbs free energy from DFT) .

- Step 2 : Investigate solvent effects via accelerated stability studies (ICH guidelines). Use HPLC to track degradation products .

- Step 3 : Apply multivariate analysis (PCA) to identify critical stability factors (e.g., humidity, pH) .

Q. What advanced techniques can probe stereochemical effects on its physicochemical properties?

- Methodological Answer :

- Step 1 : Synthesize enantiomers via chiral chromatography or asymmetric catalysis.

- Step 2 : Compare solubility and log values (shake-flask method) to assess hydrophobicity differences.

- Step 3 : Use vibrational circular dichroism (VCD) to assign absolute configuration and correlate with bioactivity .

Notes

- Stereochemical Complexity : Enantiomers may exhibit divergent biological activities; prioritize chiral separations early in synthesis .

- Data Validation : Cross-reference computational predictions (Multiwfn, Gaussian) with crystallographic (SHELXL) and spectroscopic data to minimize errors .

- Safety : Follow OSHA guidelines for handling lactones (e.g., respiratory protection during solvent evaporation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.